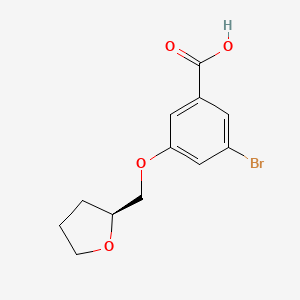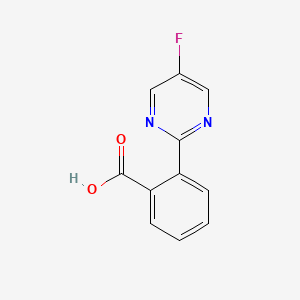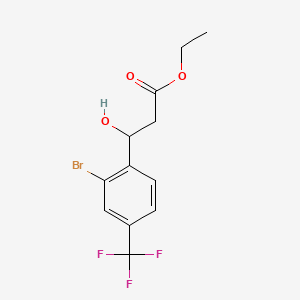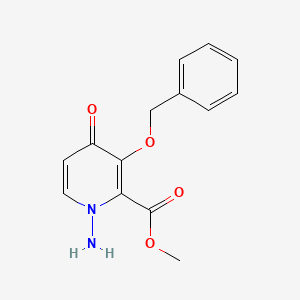
4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . This compound is a derivative of biphenyl, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.
Electrophilic Aromatic Substitution: This method involves the bromination of 2-methoxy-4’-methyl-1,1’-biphenyl using bromine or a brominating agent like N-bromosuccinimide (NBS) under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-bromo-2-formyl-4’-methyl-1,1’-biphenyl.
Reduction: Formation of 2-methoxy-4’-methyl-1,1’-biphenyl.
Substitution: Formation of 4-substituted-2-methoxy-4’-methyl-1,1’-biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions such as cross-coupling reactions.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.
Medicine:
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl in chemical reactions involves:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating substitution reactions with nucleophiles.
Oxidative Addition: In catalytic reactions, the compound undergoes oxidative addition to form a palladium complex, which then participates in further transformations.
Comparación Con Compuestos Similares
4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the methyl group.
4-Bromo-4’-methylbiphenyl: Similar structure but lacks the methoxy group.
4-Bromo-2-methylpyridine: Contains a pyridine ring instead of a biphenyl structure.
Uniqueness: 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl is unique due to the presence of both a methoxy group and a methyl group on the biphenyl structure, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C14H13BrO |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
4-bromo-2-methoxy-1-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H13BrO/c1-10-3-5-11(6-4-10)13-8-7-12(15)9-14(13)16-2/h3-9H,1-2H3 |
Clave InChI |
MQJVXNGSSWIXNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


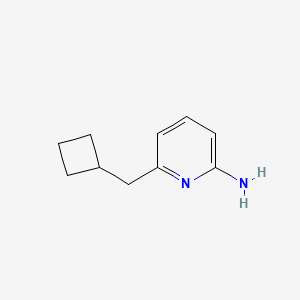
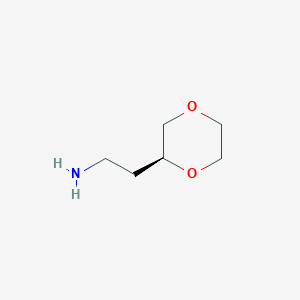
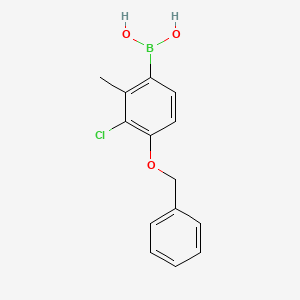
![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)
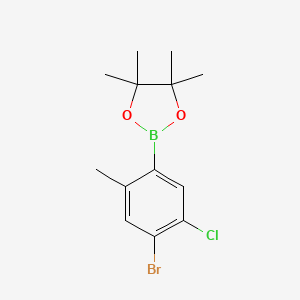
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
